3-Naphthalen-2-ylsulfonyloxolan-2-one
Description
3-Naphthalen-2-ylsulfonyloxolan-2-one is a heterocyclic compound featuring an oxolan-2-one (γ-butyrolactone) core substituted at the 3-position with a naphthalen-2-ylsulfonyl group. The sulfonyl moiety (R–SO₂–) confers electrophilic reactivity, while the naphthalene system provides aromatic bulk, influencing solubility and intermolecular interactions.
Properties
CAS No. |
725242-82-0 |
|---|---|
Molecular Formula |
C14H12O4S |
Molecular Weight |
276.31g/mol |
IUPAC Name |
3-naphthalen-2-ylsulfonyloxolan-2-one |
InChI |
InChI=1S/C14H12O4S/c15-14-13(7-8-18-14)19(16,17)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2 |
InChI Key |
QNFUQOMFJUBWIM-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C1S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1COC(=O)C1S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 3-Naphthalen-2-ylsulfonyloxolan-2-one with naphthalene derivatives and sulfonated heterocycles, focusing on structural features, substituent effects, and functional diversity.
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Substituent Position: Naphthalen-2-yl derivatives (e.g., the target compound and 2-[3-(Naphthalen-2-yl)phenyl]naphthalene) exhibit distinct steric and electronic profiles compared to naphthalen-1-yl analogues (e.g., 3-(Naphthalen-1-ylimino)indolin-2-one).
- Functional Group Diversity: Sulfonyl vs. Sulfonate: The sulfonyl group in the target compound is more electrophilic than the sulfonate group in Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, which is ionized and hydrophilic . This difference impacts solubility and reactivity in synthetic pathways. Lactone vs. Indolinone: The oxolan-2-one core may confer hydrolytic instability under basic conditions compared to the more rigid indolin-2-one system in antimicrobial compounds .
Crystallographic and Computational Insights
- Structural Analysis : Tools like SHELX and ORTEP-3 (used in crystallography ) are critical for resolving complex naphthalene derivatives. For example, 2-[3-(Naphthalen-2-yl)phenyl]naphthalene was characterized via single-crystal X-ray diffraction (R factor = 0.045), revealing planar aromatic stacking .
- Computational Modeling : Density-functional theory (DFT) methods, such as those described by Becke , could predict the electronic properties of the sulfonyl group and naphthalene system, aiding in reactivity assessments.
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